Spiro[5.5]undec-2-en-5-one
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[5.5]undec-2-en-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h2,5H,1,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAISAISKGUCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC=CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biogenetic Context
Isolation of Spiro[5.5]undecane Sesquiterpenes from Natural Sources
The chamigrene family of sesquiterpenes, which possesses the characteristic spiro[5.5]undecane core, represents a significant portion of these natural products. rsc.org Over 120 chamigrenes have been identified, many of which are halogenated with chlorine or bromine atoms. nih.gov These compounds are frequently isolated from red algae of the genus Laurencia and the sea hares that graze on them. nih.gov Marine sponges have also proven to be a rich source of spiro[5.5]undecane-containing sesquiterpenoids. smolecule.com For instance, myrmekiones A–C were isolated from the marine sponge Myrmekioderma sp. smolecule.com Additionally, two previously undescribed spiro[5.5]undecanes were characterized from the seaweed Gracilaria salicornia. tandfonline.com
Below is a table summarizing the isolation of representative spiro[5.5]undecane sesquiterpenes from natural sources:
| Compound Name | Natural Source | Reference |
| β-Chamigrene | Laurencia species (Red Algae) | nih.gov |
| Laurencenone C | Laurencia species (Red Algae) | rsc.org |
| Majusculone | Laurencia species (Red Algae) | rsc.org |
| Myrmekione A | Myrmekioderma sp. (Marine Sponge) | smolecule.com |
| Myrmekione B | Myrmekioderma sp. (Marine Sponge) | smolecule.com |
| Myrmekione C | Myrmekioderma sp. (Marine Sponge) | smolecule.com |
| Maĩlione | Laurencia cartilaginea, Laurencia scoparia (Red Algae) | researchgate.net |
| Isorigidol (B1246757) | Laurencia scoparia (Red Algae) | researchgate.net |
| 3-(hydroxymethyl)-7-(methoxymethyl)-3,11-dimethyl-9-oxospiro[5.5]undec-4-en-10-methylbutanoate | Gracilaria salicornia (Seaweed) | tandfonline.com |
| 4-ethoxy-11,11-dimethyl-7-methylene-8-(propionyloxy)spiro[5.5]undec-2-en-104,106-dihydroxytetrahydro-2H-pyran-10-carboxylate | Gracilaria salicornia (Seaweed) | tandfonline.com |
Biosynthetic Pathways Leading to Spiro[5.5]undec-2-en-5-one Precursors (Implied from Natural Product Context)
The biosynthesis of spiro[5.5]undecane sesquiterpenes is believed to proceed through the cyclization of farnesyl pyrophosphate (FPP). smolecule.com While the precise enzymatic machinery is not fully elucidated for all spiro[5.5]undecane derivatives, the proposed pathways generally involve carbocation-mediated rearrangements. smolecule.com The formation of the spirocyclic core is a key step, and it is thought that enzymes play a crucial role in controlling the stereochemical outcome of these cyclizations. smolecule.com
In marine organisms, the common occurrence of halogenated chamigrenes suggests the involvement of haloperoxidase enzymes, which are known to be present in marine algae and sponges. smolecule.com The timing of the halogenation event, whether it occurs during the cyclization process or as a post-modification of the spirocyclic skeleton, is an area of ongoing investigation. smolecule.com The biosynthesis of some spiro compounds is thought to be biomimetic, involving reactions like the Diels-Alder reaction. researchgate.net
Structural Diversity of Spiro[5.5]undecane Derivatives in Nature
The structural diversity of naturally occurring spiro[5.5]undecane derivatives is extensive. This diversity arises from variations in the degree and position of unsaturation, the presence of different functional groups (such as ketones, alcohols, and halogens), and diverse stereochemistry at the spirocyclic core and its substituents.
The chamigrene family alone showcases a wide array of structural modifications. rsc.org Beyond the basic spiro[5.5]undecane framework, derivatives can be highly oxygenated or halogenated. nih.govtandfonline.com For example, maĩlione is a brominated and hydroxylated chamigrene-type metabolite, while isorigidol is another brominated derivative. researchgate.net The spiro[5.5]undecanes isolated from Gracilaria salicornia exhibit complex ester and ether functionalities. tandfonline.com
This structural variety is illustrated in the table below, which highlights the diverse functionalities found in naturally occurring spiro[5.5]undecane derivatives.
| Compound Name | Key Structural Features |
| β-Chamigrene | Basic spiro[5.5]undecane core with methyl and methylidene groups. nih.gov |
| Laurencenone C | Contains a ketone functional group. rsc.org |
| Majusculone | Contains a ketone functional group. rsc.org |
| Maĩlione | Brominated and hydroxylated. researchgate.net |
| Isorigidol | Brominated. researchgate.net |
| 3-(hydroxymethyl)-7-(methoxymethyl)-3,11-dimethyl-9-oxospiro[5.5]undec-4-en-10-methylbutanoate | Contains hydroxymethyl, methoxymethyl, ketone, and methylbutanoate ester groups. tandfonline.com |
| 4-ethoxy-11,11-dimethyl-7-methylene-8-(propionyloxy)spiro[5.5]undec-2-en-104,106-dihydroxytetrahydro-2H-pyran-10-carboxylate | Contains ethoxy, methylene (B1212753), propionyloxy, and dihydroxytetrahydropyran-carboxylate groups. tandfonline.com |
Advanced Synthetic Methodologies and Strategies for Spiro 5.5 Undec 2 En 5 One
Retrosynthetic Analysis of the Spiro[5.5]undecane Skeleton
Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available starting materials. For the spiro[5.5]undecane skeleton, several key disconnections can be envisioned. A common strategy involves cleaving the bonds adjacent to the spirocenter.
One logical retrosynthetic pathway for a chamigrene-type sesquiterpene containing a spiro[5.5]undecane core, such as β-chamigrene, begins by disconnecting the exocyclic double bond, revealing a spiroketone precursor. mdpi.comnih.gov This spiroketone can be further simplified through a Diels-Alder disconnection, identifying a substituted cyclohexanone (B45756) derivative and a diene like isoprene (B109036) as the precursors. mdpi.comnih.gov An alternative, though sometimes less direct, approach considers a Claisen rearrangement of a bicyclic intermediate, which could also lead to the spiroketone. mdpi.comnih.gov
Another general retrosynthetic approach for spiro[5.5]undecanes involves disconnecting one of the rings from the spirocyclic center. This can be conceptualized as an intramolecular cyclization, often an alkylation or an annulation reaction, where a pre-existing cyclohexane (B81311) ring bears a side chain that cyclizes to form the second six-membered ring.
Total Synthesis Approaches for Spiro[5.5]undec-2-en-5-one and its Congeners
The total synthesis of this compound and related compounds has been a fertile ground for the development and application of modern synthetic methods. These approaches often focus on the stereocontrolled construction of the spirocyclic core.
The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings and has been effectively employed in the synthesis of spiro[5.5]undecane systems. nih.govacs.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of spiroannulation, an exocyclic diene on a cyclohexane ring or a dienophile incorporated into a cyclohexane can react with a suitable partner to form the spirocyclic framework in a single step.
A notable application is the synthesis of racemic β-chamigrene, where 3,3-dimethyl-2-methylenecyclohexanone reacts with isoprene via a Diels-Alder reaction to furnish the spiroketone precursor. mdpi.comnih.gov Furthermore, catalytic enantioselective Diels-Alder reactions of exo-enones with dienes have been developed, providing access to highly congested quaternary stereogenic spirocenters. nih.govacs.org These reactions are often catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, which effectively control both the stereo- and regioselectivity of the cycloaddition. nih.govacs.org
Below is a table summarizing representative Diels-Alder reactions for the synthesis of spiro[5.5]undecane derivatives.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Ref |
| Isoprene | 3,3-Dimethyl-2-methylenecyclohexanone | Dimethylaluminum chloride, hexane, 4 h | Spiroketone intermediate for β-chamigrene | 90 | mdpi.com |
| Myrcene | (E)-Ethylidene cyclohexanone | Chiral Imidodiphosphorimidate (IDPi) catalyst | Spirocyclanone | High | nih.govacs.org |
| Cyclopentadiene | (E)-Ethylidene cyclohexanone | Chiral Imidodiphosphorimidate (IDPi) catalyst | Spiro[5.5]undecane derivative | 95 | nih.gov |
The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, offers a powerful method for carbon-carbon bond formation and has been explored for the synthesis of spirocyclic systems. organic-chemistry.orgbyjus.com In principle, a suitably substituted allyl vinyl ether derived from a cyclohexane precursor could rearrange to form a spiro[5.5]undecane derivative.
While a direct Claisen rearrangement was considered as a possible route in the synthesis of β-chamigrene, the Diels-Alder pathway was found to be the operative mechanism. mdpi.comnih.gov However, tandem reaction sequences involving a Claisen rearrangement have been successfully developed for the synthesis of other spirocyclic scaffolds. For instance, a sequence of a rhodium(II)-catalyzed O-H insertion followed by a thermally induced Claisen rearrangement and a subsequent intramolecular oxa-Michael addition has been used to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. nih.gov This demonstrates the potential of integrating Claisen rearrangements into cascade processes for the construction of complex spirocycles.
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the formation of cyclic and macrocyclic systems in organic synthesis. organic-chemistry.orgthieme-connect.de This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethene. organic-chemistry.org RCM has been successfully applied to the synthesis of a variety of spirocyclic compounds, including those with the spiro[5.5]undecane framework. arkat-usa.org
The general strategy involves the preparation of a diallylated precursor, often derived from a 1,3-diketone or a substrate with an active methylene (B1212753) group, which is then subjected to RCM. arkat-usa.org This method offers mild reaction conditions and introduces a double bond into the newly formed ring, which can be used for further synthetic manipulations. arkat-usa.org
The following table showcases examples of spirocyclic systems synthesized via RCM.
| Substrate | Catalyst | Product | Yield (%) | Ref |
| 2,2-Diallylcyclohexane-1,3-dione | Grubbs' Catalyst | Spiro[5.5]undec-7-ene-1,5-dione | High | arkat-usa.org |
| Diethyl 2,2-diallylmalonate | Grubbs' Catalyst | Diethyl 2-azaspiro[5.5]undec-7-ene-1,3-dicarboxylate | High | arkat-usa.org |
Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. This reaction, often used in tandem with other transformations, provides an effective route for spiroannulation to form spiro[5.5]undecane derivatives. researchgate.netresearchgate.netdergipark.org.tr
A particularly efficient strategy is the double Michael addition, where a nucleophile adds to a dienone in a [5+1] fashion. researchgate.netdergipark.org.tr For example, the reaction of dimedone with trans,trans-diarylideneacetones in the presence of a Lewis acid catalyst affords 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. researchgate.net Microwave-assisted synthesis has been shown to significantly enhance the efficiency of these reactions, leading to higher yields and shorter reaction times. dergipark.org.tr Furthermore, biocatalytic approaches using enzymes like D-aminoacylase have been developed for stereoselective [5+1] double Michael additions. researchgate.net
An expedient one-pot synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones has been achieved through a 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols. rsc.org
Spiroketals are a class of spirocyclic compounds containing a spiroketal moiety (two rings joined by a carbon atom that is also an acetal (B89532) carbon). While not identical to this compound, the synthesis of spiroketals often involves strategies that can be conceptually related or serve as precursors. Oxidative rearrangements represent a powerful method for the formation of spiroketals.
A notable example is the enzymatic formation of the rubromycin pharmacophore, which contains a bisbenzannulated mdpi.comnih.gov-spiroketal. nih.gov This complex transformation is driven by flavoenzymes and involves an extensive oxidative rearrangement of a polycyclic aromatic precursor. nih.gov The process includes the breaking of four carbon-carbon bonds and the elimination of two molecules of carbon dioxide, leading to a significant distortion of the initial carbon skeleton. nih.gov This highlights the potential of enzymatic and biomimetic approaches to construct complex spirocyclic systems through intricate rearrangement pathways.
Grignard Reactions for Spirocyclic Framework Assembly
Grignard reactions are a cornerstone in organic synthesis for the formation of carbon-carbon bonds. youtube.com In the context of spirocyclic compounds, they provide a powerful tool for assembling the intricate spiro[5.5]undecane framework. The fundamental principle involves the nucleophilic attack of a Grignard reagent, an organomagnesium halide (R-MgX), on an electrophilic carbonyl carbon. youtube.com This reaction typically transforms aldehydes and ketones into secondary and tertiary alcohols, respectively. youtube.com
For the assembly of a spirocyclic system, an intramolecular Grignard reaction can be employed. This strategy involves a molecule containing both a Grignard-forming moiety (like an alkyl halide) and a ketone or ester group, separated by a suitable carbon chain. Upon formation of the Grignard reagent, it can attack the internal carbonyl group, leading to a cyclic alcohol which, upon oxidation, would yield the desired spiro ketone.
Alternatively, a Grignard reagent can be used in a multi-step synthesis. For instance, the synthesis of the natural product β-chamigrene, which possesses a spiro[5.5]undecane core, involves the creation of a spiro ketone intermediate. nih.govnih.gov While not a direct ring-forming step, subsequent reactions on this ketone, such as olefination, demonstrate the utility of manipulating the ketone functionality that can be initially constructed via Grignard-type additions in related precursors. nih.gov The versatility of Grignard reagents allows for the introduction of various alkyl or aryl groups, making it a flexible method for creating diverse spiro[5.5]undecane analogs. youtube.com
Cyclocondensation and Alkylation Reactions in Spiro Heterocycle Formation
Cyclocondensation and alkylation reactions are pivotal in the synthesis of spiro compounds, including the spiro[5.5]undecane skeleton. researchgate.net A prominent strategy involves a one-pot Michael addition followed by an intramolecular cyclization. banglajol.info This approach is highly efficient for constructing the six-membered rings of the spiro framework. banglajol.info
One of the most common methods for preparing spiro[5.5]undecane derivatives is through alkylation on a quaternary carbon, often achieved via a 1,4-addition (Michael reaction). researchgate.net For example, the reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones in the presence of a catalyst leads to the formation of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. researchgate.net The proposed mechanism involves the initial formation of a 1:1 Michael adduct, which subsequently undergoes cyclization to yield the spiro compound. banglajol.info
This tandem reaction sequence provides an efficient route to highly functionalized spiro systems. The flexibility of this method allows for the functionalization of both rings of the spiro compound by choosing appropriately substituted starting materials. banglajol.info
Biomimetic Synthetic Strategies
Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. The spiro[5.5]undecane carbon framework is a common feature in a variety of natural products, particularly sesquiterpenes like chamigrenes, which have been isolated from marine organisms and terrestrial plants. nih.gov The synthesis of these natural products provides a key avenue for developing biomimetic strategies.
A total synthesis of (±)-β-chamigrene, a sesquiterpene with a spiro[5.5]undecane structure, was achieved using a Diels-Alder reaction as a key step. nih.govresearchgate.net The reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene forms the spiro ketone precursor. nih.govresearchgate.net The Diels-Alder reaction is a powerful biomimetic tool, as it is believed to be involved in the biosynthesis of many cyclic natural products.
Another powerful biomimetic approach involves the use of enzymes to catalyze reactions. A novel enzymatic protocol using D-aminoacylase has been developed to catalyze a [5+1] double Michael addition for the synthesis of spiro[5.5]undecane derivatives. This biocatalytic method is noteworthy for its high stereoselectivity, producing almost exclusively cis isomers. researchgate.net
Stereoselective and Asymmetric Synthesis of this compound and Chiral Analogs
The construction of specific stereoisomers is a significant challenge in the synthesis of spirocyclic compounds due to the potential for chirality at the spiro-center. Stereoselective and asymmetric synthesis aims to control the three-dimensional arrangement of atoms in the target molecule.
A novel and highly stereoselective spiroannelation reaction has been developed that can produce specific isomers of spiro[5.5]undecanes. researchgate.net By changing the solvent, the reaction can be tuned to predominantly form one of two different diastereomers. researchgate.net Furthermore, biocatalytic methods have shown remarkable stereoselectivity. For instance, a D-aminoacylase-catalyzed double Michael addition for synthesizing (hetero)spiro[5.5]undecane derivatives yields almost exclusively the cis isomers. researchgate.net
The asymmetric synthesis of chiral spiro compounds is a field of intense research. While methodologies for other spiro systems are more developed, the principles are applicable to the spiro[5.5]undecane framework. nih.govchemrxiv.org For example, palladium-catalyzed asymmetric cyclization has been used to create chiral spiro-indenes with all-carbon quaternary stereocenters, highlighting a potential strategy for chiral this compound synthesis. oaepublish.com The challenge lies in controlling the approach of the reagents to create one enantiomer preferentially over the other.
Catalytic Methodologies in this compound Synthesis
Lewis Acid Catalysis for Spiroannulation
Lewis acid catalysis is a highly effective strategy for promoting the formation of spirocycles, a process known as spiroannulation. banglajol.info Lewis acids can activate substrates, typically by coordinating to a carbonyl oxygen, thereby facilitating nucleophilic attack. nih.gov
In the synthesis of spiro[5.5]undecane derivatives, Lewis acids are frequently used to catalyze the one-pot Michael addition and subsequent cyclization. researchgate.netbanglajol.info The reaction of dimedone with diarylideneacetones can be efficiently catalyzed by various Lewis acids to produce spiro[5.5]undecane-triones. researchgate.net The mechanism posits that the Lewis acid converts the dione (B5365651) into its more reactive enol form, which then participates in the Michael addition. banglajol.info Iwata and co-workers have also reported the stereoselective synthesis of spiro[5.5]undecane systems using Lewis acid-promoted spiroannulation of bis-acetals. banglajol.info
| Catalyst | Reactants | Product Type | Reference |
| Various Lewis Acids | Dimedone, Diarylidenacetones | Spiro[5.5]undecane-trione | researchgate.net |
| Lewis Acid | Bis-acetals | Spiro[5.5]undecane | banglajol.info |
| BF₃·OEt₂ | 4,5-dihydro-1,3-dioxepines | Tetrahydrofuran derivatives | nih.gov |
| Al(OTf)₃ | Various | Pyrano[3,2-c]-tetrahydroquinolines | researchgate.net |
Organobase Catalysis in Spiro Compound Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. While conventional methods for spiro[5.5]undecane synthesis often employ bases or Lewis acids, organocatalysis is an emerging and powerful strategy. researchgate.net
Organobase catalysis can be seen in enzyme-driven reactions. The use of D-aminoacylase to catalyze the double Michael addition for the synthesis of spiro[5.5]undecane derivatives is a prime example of biocatalysis, which falls under the broader umbrella of organocatalysis. researchgate.net This enzymatic process demonstrates high efficiency and stereocontrol. researchgate.net
In a broader context, organocatalytic methods are well-established for creating other types of spirocycles. For example, secondary amine catalysts have been used in the asymmetric annulation between isatin (B1672199) derivatives and cinnamaldehyde (B126680) to construct chiral spiro-hexahydropyridazin scaffolds. nih.gov These strategies, which often involve the formation of enamine or iminium ion intermediates, could be adapted for the asymmetric synthesis of this compound and its analogs.
Palladium-Catalyzed Transformations
Palladium catalysis has become an indispensable tool in organic synthesis for the formation of carbon-carbon bonds. While specific palladium-catalyzed syntheses of this compound are not extensively documented, several established palladium-catalyzed reactions represent viable and powerful strategies for its construction. These methods often offer mild reaction conditions and high functional group tolerance.
One of the most prominent strategies is the intramolecular Heck reaction . This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene within the same molecule to form a new ring. For the synthesis of a spiro[5.5]undecenone system, a suitably substituted cyclohexanone derivative bearing a tethered vinyl halide could be envisioned as a precursor. The intramolecular cyclization would proceed via oxidative addition of the palladium(0) catalyst to the vinyl halide, followed by migratory insertion of the enolate or a related enol equivalent, and subsequent β-hydride elimination to furnish the spirocyclic enone. The success of such reactions can be influenced by the choice of palladium source, ligands, and base.
Another powerful palladium-catalyzed method is the Tsuji-Trost reaction , which involves the allylic alkylation of a nucleophile. mdpi.com In a potential approach to this compound, a pre-formed cyclohexanone enolate could act as the nucleophile, attacking a palladium-activated allylic substrate. This could be designed as an intermolecular or intramolecular process to construct the spirocyclic framework. The stereochemical outcome of asymmetric variants of the Tsuji-Trost reaction is often controllable through the use of chiral ligands, offering a pathway to enantiomerically enriched spiro compounds. mdpi.com
Furthermore, the palladium-catalyzed α-arylation or α-vinylation of ketones represents a direct method for forming carbon-carbon bonds at the α-position of a carbonyl group. While typically used for intermolecular couplings, an intramolecular variant could be devised. A precursor containing a cyclohexanone and a tethered aryl or vinyl halide could undergo an intramolecular cyclization to form the spiro[5.5]undecane skeleton.
The choice of catalyst system, including the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, is crucial for the success of these transformations. The ligand influences the reactivity, stability, and selectivity of the palladium catalyst.
Table 1: Potential Palladium-Catalyzed Reactions for this compound Synthesis
| Reaction Type | General Substrate | Key Transformation | Potential for this compound |
| Intramolecular Heck Reaction | Cyclohexanone derivative with a tethered vinyl halide | Pd-catalyzed intramolecular vinylation of an enolate | Formation of the spirocyclic ring and the enone moiety in a single step. |
| Tsuji-Trost Reaction | Cyclohexanone enolate and an allylic electrophile | Pd-catalyzed allylic alkylation | Stepwise construction of the spirocycle by forming a key C-C bond. |
| Intramolecular α-Vinylation | Cyclohexanone with a tethered vinyl halide | Pd-catalyzed direct C-C bond formation at the α-carbon | A direct route to the spirocyclic ketone, which may require subsequent oxidation to the enone. |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.netsemanticscholar.org The application of microwave irradiation to the synthesis of this compound can significantly enhance the efficiency of established synthetic routes.
A classic method for the construction of cyclohexenone rings is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. The synthesis of this compound can be envisioned through a spiro-annulation variant of this reaction. Microwave irradiation has been shown to accelerate both the Michael addition and the aldol condensation steps, often under solvent-free conditions, which aligns with the principles of green chemistry. scholarsresearchlibrary.com The rapid and uniform heating provided by microwaves can overcome the activation barriers of these reactions more efficiently than conventional oil baths, leading to shorter reaction times and potentially minimizing the formation of side products. scholarsresearchlibrary.com
For instance, the reaction of a cyclohexanone with an appropriate Michael acceptor, such as a vinyl ketone, can be significantly expedited under microwave irradiation. A study on the synthesis of a related spiro[5.5]undecane derivative demonstrated a reduction in reaction time from several hours under conventional heating to just a few minutes with microwave assistance, accompanied by an increase in yield. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Robinson Annulation for a Model Spirocyclohexenone Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 2-3 hours researchgate.net | 15-20 minutes researchgate.net |
| Yield | Moderate | High |
| Conditions | Reflux in solvent | Solvent-free or minimal solvent |
| Energy Consumption | High | Low |
The benefits of microwave assistance are not limited to the Robinson annulation. Other reactions that could be part of a synthetic sequence towards this compound, such as Diels-Alder reactions to form the initial carbocyclic rings or subsequent functional group manipulations, can also be enhanced by this technology. mdpi.comnih.gov
Derivatization and Functionalization of the this compound Core
The this compound core possesses several reactive sites that allow for a variety of derivatization and functionalization reactions. These modifications are crucial for exploring the chemical space around this scaffold and for synthesizing analogues with potentially interesting biological or material properties. The key reactive centers are the carbonyl group, the α-carbon, the β-carbon of the enone system, and the double bond itself.
The α,β-unsaturated ketone moiety is a versatile functional group that can undergo 1,4-conjugate addition (Michael addition) . A wide range of nucleophiles, including organocuprates, thiols, amines, and stabilized carbanions, can be added to the β-carbon. This reaction is a powerful tool for introducing substituents at this position, leading to a diverse array of derivatives.
The carbonyl group can undergo standard reactions of ketones, such as olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to convert the ketone into an exocyclic double bond. A study on the synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane framework, utilized an olefination reaction on a spiro ketone intermediate. mdpi.com Reduction of the ketone with agents like sodium borohydride (B1222165) would yield the corresponding allylic alcohol, which can be further functionalized.
The α-carbon to the ketone can also be a site for functionalization. Under appropriate basic conditions, an enolate can be formed, which can then react with various electrophiles in an alkylation reaction . This allows for the introduction of alkyl or other functional groups at the C-4 position.
Furthermore, the double bond of the enone can participate in cycloaddition reactions . For example, a Diels-Alder reaction with a suitable diene could lead to the formation of more complex polycyclic spiro structures. Epoxidation of the double bond would yield a spirocyclic epoxy ketone, a versatile intermediate for further transformations.
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Conjugate Addition | Organocuprates (R₂CuLi); Thiols (RSH) with base | β-Substituted spiro[5.5]undecanone |
| Olefination (Wittig) | Phosphorus ylide (Ph₃P=CHR) | Spiro[5.5]undecane with exocyclic double bond at C-5 |
| Reduction | Sodium borohydride (NaBH₄) | Spiro[5.5]undec-2-en-5-ol |
| α-Alkylation | LDA, then an alkyl halide (R-X) | 4-Alkyl-spiro[5.5]undec-2-en-5-one |
| Epoxidation | m-CPBA | This compound epoxide |
| Diels-Alder Reaction | Diene (e.g., butadiene) | Polycyclic spiro compound |
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of Spiro[5.5]undec-2-en-5-one. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the precise mapping of its spirocyclic structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for its olefinic and aliphatic protons. The vinyl protons typically appear as multiplets in the downfield region, while the aliphatic protons of the cyclohexanone (B45756) and cyclohexane (B81311) rings resonate in the upfield region. The specific chemical shifts and coupling constants are crucial for determining the relative stereochemistry of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. It shows distinct signals for the carbonyl carbon, the olefinic carbons, the spiro carbon, and the individual methylene (B1212753) carbons of the two rings. The chemical shift of the carbonyl carbon is particularly diagnostic.
Detailed ¹H and ¹³C NMR Data for Spiro[5.em class="non-italic">5]undec-2-en-5-one
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~200-212 |
| C=C (vinyl) | ~5.8-6.8 | ~129-159 |
| Spiro C | - | ~40-50 |
| Aliphatic CH₂ | ~1.5-2.5 | ~20-40 |
Note: The exact chemical shifts can vary depending on the solvent used and the specific stereoisomer.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically observed in the range of 1660-1685 cm⁻¹. Another significant absorption is the C=C stretching vibration of the alkene group, which appears around 1600-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons are also observed.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the non-polar C=C bond, which often gives a strong Raman signal.
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| α,β-Unsaturated Ketone | C=O Stretch | 1660-1685 |
| Alkene | C=C Stretch | 1600-1650 |
| Vinylic C-H | C-H Stretch | ~3000-3100 |
| Aliphatic C-H | C-H Stretch | ~2850-3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structure through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₆O) is 164.24 g/mol .
High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Electron ionization (EI) is a common technique used to generate fragment ions. The fragmentation pattern is characteristic of the molecule and can help to confirm the presence of the spirocyclic core and the cyclohexenone moiety. Common fragmentation pathways may involve retro-Diels-Alder reactions or cleavage of the bonds adjacent to the carbonyl group.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
For crystalline derivatives of this compound, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and obtaining precise bond lengths and angles in the solid state. This technique provides an unambiguous three-dimensional representation of the molecule, confirming the spirocyclic junction and the conformation of the six-membered rings. The resulting crystallographic data is invaluable for understanding the steric and electronic properties of the molecule.
Chromatographic Techniques for Purity Assessment and By-Product Analysis (HPLC, GC-MS, TLC)
A suite of chromatographic techniques is essential for assessing the purity of this compound and for identifying any by-products from its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating this compound from non-volatile impurities. By using an appropriate stationary phase (e.g., C18) and mobile phase, a sharp peak for the desired compound can be obtained, and its purity can be quantified by integrating the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification. This is particularly useful for detecting and identifying volatile by-products.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions that produce this compound and for a quick assessment of its purity. By spotting the sample on a TLC plate and developing it with a suitable solvent system, the presence of impurities can be visualized, often with the aid of a UV lamp or a staining agent.
Computational Chemistry and Theoretical Modeling of Spiro 5.5 Undec 2 En 5 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of organic molecules. For Spiro[5.5]undec-2-en-5-one, DFT calculations can provide valuable insights into its geometry, electronic distribution, and reactivity.
Theoretical studies on analogous spiroketones have demonstrated that the spirocyclic framework introduces significant conformational rigidity. DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the optimized geometry of this compound. These calculations would likely reveal the preferred chair-like conformations of the cyclohexane (B81311) and cyclohexenone rings to minimize steric strain.
The electronic structure of this compound is characterized by the interplay between the spirocyclic scaffold and the enone system. The calculated molecular electrostatic potential (MEP) map would highlight the electron-rich region around the carbonyl oxygen and the electron-deficient regions at the carbonyl carbon and the β-carbon of the enone. This information is crucial for predicting the sites susceptible to nucleophilic and electrophilic attack.
Furthermore, DFT can be employed to calculate various electronic parameters that quantify the reactivity of the molecule. These descriptors, such as ionization potential, electron affinity, electronegativity, hardness, and softness, provide a quantitative measure of the molecule's tendency to donate or accept electrons.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value (Arbitrary Units) | Description |
|---|---|---|
| Ionization Potential (I) | High | Energy required to remove an electron. |
| Electron Affinity (A) | Moderate | Energy released upon adding an electron. |
| Electronegativity (χ) | Moderate | Tendency to attract electrons. |
| Hardness (η) | High | Resistance to change in electron distribution. |
| Softness (S) | Low | Reciprocal of hardness. |
| Dipole Moment (µ) | Moderate | Measure of the molecule's overall polarity. |
Frontier Molecular Orbital (FMO) Theory for Regioselectivity and Reactivity Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcome of chemical reactions. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the reactivity and regioselectivity of a molecule.
For this compound, the HOMO is expected to be localized primarily on the C=C double bond of the enone system, indicating its nucleophilic character. The LUMO, on the other hand, would be concentrated on the carbonyl carbon and the β-carbon, highlighting their electrophilic nature. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
FMO analysis is particularly useful in predicting the regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction, where the enone system of this compound can act as a dienophile. The relative sizes of the orbital coefficients on the α and β carbons of the double bond in the LUMO will determine the preferred orientation of the incoming diene. In reactions with nucleophiles, the LUMO distribution indicates that attack is most likely to occur at the β-carbon (Michael addition) or the carbonyl carbon.
Table 2: Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Localization | Implied Reactivity |
|---|---|---|
| HOMO | C=C double bond | Nucleophilic character, reactivity in pericyclic reactions. |
| LUMO | Carbonyl carbon and β-carbon | Electrophilic character, susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability with accessible reactivity. |
Thermodynamic and Kinetic Modeling of this compound Reactions
For instance, the Michael addition of a nucleophile to the enone system is a common reaction for this class of compounds. Computational modeling could be used to compare the activation energies for the 1,4-addition versus the 1,2-addition to the carbonyl group. Such studies often reveal that the 1,4-addition is thermodynamically favored, leading to the more stable product, while the 1,2-addition might be kinetically favored under certain conditions.
Similarly, the thermodynamics and kinetics of other potential reactions, such as reductions of the double bond or the carbonyl group, or cycloaddition reactions, can be modeled. These computational studies would involve locating the transition state structures and calculating their energies relative to the reactants and products. This information is invaluable for understanding reaction mechanisms and predicting the conditions required to achieve a desired outcome.
Molecular Docking Studies for Ligand-Target Interactions
The rigid, three-dimensional structure of spiro[5.5]undecane derivatives makes them attractive scaffolds for the design of biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Such studies can provide insights into the potential of this compound and its derivatives as enzyme inhibitors or receptor modulators.
Molecular docking simulations of spiro[5.5]undecane-based compounds have been performed against various biological targets. For example, derivatives of this scaffold have been investigated as potential inhibitors of enzymes involved in cancer and other diseases. In a hypothetical docking study of this compound, the molecule would be placed in the active site of a target protein, and its binding affinity would be calculated based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The enone functionality of this compound could potentially form hydrogen bonds with amino acid residues in the active site, while the hydrophobic spirocyclic framework could engage in favorable interactions with nonpolar pockets of the protein. The results of such docking studies can guide the rational design of more potent and selective inhibitors by suggesting modifications to the molecular structure that would enhance binding affinity.
Table 3: Potential Ligand-Target Interactions for this compound from Molecular Docking
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residue on Target Protein |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygen | Hydrogen bond donors (e.g., Ser, Thr, Tyr) |
| Hydrophobic Interactions | Cyclohexane and cyclohexenone rings | Nonpolar amino acids (e.g., Leu, Val, Ile) |
| van der Waals Forces | Entire molecule | Complementary surfaces in the binding pocket |
Theoretical Insights into Structure-Reactivity Relationships
The chemical reactivity of this compound is intrinsically linked to its unique structural features. The spiro center enforces a specific three-dimensional arrangement of the two rings, which can influence the accessibility of the reactive sites and the stereochemical outcome of reactions.
Theoretical studies can provide a deeper understanding of these structure-reactivity relationships. For example, the facial selectivity of reactions at the double bond and the carbonyl group can be rationalized by analyzing the steric hindrance imposed by the spirocyclic framework. Computational models can predict which face of the enone system is more accessible to incoming reagents, thus explaining any observed diastereoselectivity.
Furthermore, modifications to the spiro[5.5]undecane skeleton, such as the introduction of substituents, would alter the electronic and steric properties of the molecule. DFT calculations can be used to systematically investigate the effects of these modifications on the molecule's reactivity. For example, the introduction of an electron-donating group on the cyclohexane ring could increase the nucleophilicity of the enone system, while an electron-withdrawing group would enhance its electrophilicity. This theoretical understanding of structure-reactivity relationships is crucial for the targeted design of spiro[5.5]undecane derivatives with specific chemical properties and biological activities.
Biological Activities and Molecular Mechanisms Excluding Clinical Studies
Antimicrobial Efficacy and Spectrum of Activity (In Vitro Studies)
Derivatives of the spiro[5.5]undecane scaffold have demonstrated notable antimicrobial properties against a range of pathogens.
One study investigated the antimicrobial activity of ethyl-3-(allylamino)-9,9-dimethyl-7,11-dioxo-1,5-diphenylspiro[5.5]undec-2-en-2-carboxylate. researcherslinks.comepa.gov This compound, along with other monocyclic and spirocyclic cyclohexane (B81311) derivatives, was tested against Gram-positive and Gram-negative bacteria, as well as fungi, using the agar (B569324) well diffusion method. researcherslinks.comepa.gov The results indicated that these compounds exhibited variable antimicrobial properties, with a more pronounced effect against Gram-negative bacteria compared to Gram-positive bacteria and fungi. researcherslinks.comepa.gov The minimum inhibitory concentration (MIC) was also determined using a resazurin (B115843) microplate assay. researcherslinks.comepa.gov
Another example is abyssomicin C, a spiro-compound that acts as a potent antibacterial agent against Gram-positive bacteria. iiarjournals.org Furthermore, halogenated chamigrenes, a class of sesquiterpenes with a spiro[5.5]undecane framework, have shown interesting antibiotic effects on both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The presence of a quinoline (B57606) moiety in some spiro compounds is also known to contribute to antibacterial properties. ontosight.ai
The antifungal activity of spiro compounds has also been reported. For instance, spiro[indolo-3,10'-indeno[1,2-b]quinolin]-2,4,11'-triones and their derivatives are a known class of antifungal agents. researchgate.net Additionally, a methanolic fruit extract of Cassia fistula containing Spiro[5.5]undec-8-en-1-one showed high activity against Aspergillus terreus. researchgate.net
It is important to note that not all spiro[5.5]undecane derivatives exhibit antimicrobial activity. For example, some have been found to be inactive against certain fungal strains like Candida pelliculosa. researcherslinks.com
Table 1: Antimicrobial Activity of Selected Spiro[5.5]undecane Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect |
|---|---|---|
| Ethyl-3-(allylamino)-9,9-dimethyl-7,11-dioxo-1,5-diphenylspiro[5.5]undec-2-en-2-carboxylate | Gram-negative bacteria, Gram-positive bacteria, Fungi | Stronger activity against Gram-negative bacteria |
| Abyssomicin C | Gram-positive bacteria | Potent antibacterial agent |
| Halogenated chamigrenes | Gram-positive and Gram-negative bacteria | Antibiotic effect |
| Spiro[indolo-3,10'-indeno[1,2-b]quinolin]-2,4,11'-triones | Fungi | Antifungal agents |
| Spiro[5.5]undec-8-en-1-one (from Cassia fistula) | Aspergillus terreus | Highly active |
Anti-inflammatory Properties and Modulation of Inflammatory Pathways (e.g., 5-Lipoxygenase, Cyclooxygenase-2)
Spiro[5.5]undecane derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). nih.govtandfonline.comtandfonline.com The dual inhibition of these pro-inflammatory enzymes is considered an effective strategy against inflammation. nih.govtandfonline.com
Two novel spiro[5.5]undecanes isolated from the marine macroalga Gracilaria salicornia, namely 3-(hydroxymethyl)-7-(methoxymethyl)-3,11-dimethyl-9-oxospiro[5.5]undec-4-en-10-methylbutanoate and 4-ethoxy-11,11-dimethyl-7-methylene-8-(propionyloxy)spiro[5.5]undec-2-en-104,106-dihydroxytetrahydro-2H-pyran-10-carboxylate, demonstrated significant bioactivity against 5-lipoxygenase, with IC50 values below 2.80 mM. nih.govtandfonline.com These compounds also exhibited selective anti-inflammatory potency against COX-2 over COX-1, with selectivity indices greater than that of ibuprofen. nih.govtandfonline.com Molecular docking studies revealed that the latter compound had a strong binding affinity of -10.13 kcal/mol with 5-LOX, supporting its anti-inflammatory activity. nih.govtandfonline.com
Furthermore, some spiro compounds with a reactive carbonyl functionalized heterocycle in their framework have been shown to possess anti-inflammatory effects. researchgate.netresearchgate.net The potential for spiro[5.5]undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate (B1210297) to have anti-inflammatory properties is also under investigation.
Cytotoxic and Antiproliferative Modalities in Cell Line Models
The cytotoxic and antiproliferative activities of spiro[5.5]undecane derivatives against various cancer cell lines have been extensively studied. iiarjournals.orgiiarjournals.orgdergipark.org.trresearchgate.net
One study evaluated a series of spiro(lactone-cyclohexanone) compounds for their effects on human leukemia cell lines (U937 and K562). iiarjournals.orgiiarjournals.org Among the tested compounds, spiro(pseudocoumarin-cyclohexanone) and spiro(6-methyllactone-cyclohexanone) significantly reduced cancer cell proliferation and viability. iiarjournals.orgiiarjournals.org The former compound was found to have IC50 values of 74.02±4.1 μM against K562 cells and 51.6±4.2 μM against U937 cells, while the latter had IC50 values of 58.6±4.2 μM and 43.7±1.5 μM, respectively. iiarjournals.org Further investigation revealed that the cytotoxic effect of spiro(pseudocoumarin-cyclohexanone) was mediated through the induction of apoptosis, as evidenced by the activation of caspases 3/7. iiarjournals.org
Another newly synthesized spiro[5.5]undecane derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, exhibited potent anticancer activity against SK-HEP-1 liver cancer cells with an IC₅₀ value of 23.67 ± 4 µM. dergipark.org.tr
Chamigrenes isolated from marine sources have also demonstrated cytotoxic activity against HeLa and Hep-2 cancer cell lines. nih.govresearchgate.net The pyrroloquinazoline alkaloid anisulcusine B, a spiro compound, has shown cytotoxic effects against human hepatoma (HuH7) cells. researchgate.net
However, it is worth noting that not all spiro[5.5]undecane derivatives show significant cytotoxicity. For example, four xylariterpenoids with a spiro[5.5]undecane framework exhibited no significant cytotoxicity against HL-60, A-549, MCF-7, SMMC-7721, and SW-480 human cancer cell lines, with IC50 values greater than 40 μM. rsc.org
Table 2: Cytotoxic Activity of Selected Spiro[5.5]undecane Derivatives
| Compound/Derivative | Cell Line(s) | IC50 Value(s) |
|---|---|---|
| Spiro(pseudocoumarin-cyclohexanone) | K562 (human chronic myeloid leukemia) U937 (human acute myeloid leukemia) | 74.02±4.1 μM 51.6±4.2 μM |
| Spiro(6-methyllactone-cyclohexanone) | K562 (human chronic myeloid leukemia) U937 (human acute myeloid leukemia) | 58.6±4.2 μM 43.7±1.5 μM |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 (liver cancer) | 23.67 ± 4 µM |
| Xylariterpenoids (compounds 1-4) | HL-60, A-549, MCF-7, SMMC-7721, SW-480 | > 40 μM |
Enzyme and Receptor Interaction Studies (e.g., PDE7 Inhibition, Nicotinic Receptor Antagonism)
The interaction of spiro[5.5]undecane derivatives with specific enzymes and receptors is a key area of research for understanding their therapeutic potential.
Spiroquinazolinones have been identified as novel, potent, and selective inhibitors of phosphodiesterase 7 (PDE7). nih.gov The optimization of 5,8-disubstituted spirocyclohexane-quinazolinones has led to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov PDE7 inhibitors are being explored for their therapeutic applications in various conditions. researchgate.net
The spiro[5.5]undecane framework is also found in compounds that interact with other biological targets. For instance, spirocyclic compounds are being investigated as inhibitors of BACE1, a protein implicated in Alzheimer's disease. researchgate.net Additionally, the unique structure of these compounds allows them to bind to various enzymes and receptors, thereby modulating their activity.
Structure-Activity Relationship (SAR) Investigations of Spiro[5.5]undec-2-en-5-one Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of spiro[5.5]undecane derivatives. These investigations help in understanding how different structural modifications influence the potency and selectivity of these compounds.
In the development of spiroquinazolinones as PDE7 inhibitors, SAR studies revealed that the nature and position of substituents on the spirocyclohexane and quinazolinone rings significantly impact their inhibitory activity. nih.gov The optimization of these substituents led to compounds with enhanced potency and selectivity. nih.gov
For spiro(lactone-cyclohexanone) derivatives, the type of lactone and the substituents on the cyclohexanone (B45756) ring were found to be important for their cytotoxic and antiproliferative effects. iiarjournals.org
Further research into the SAR of this compound derivatives is essential for the design of new and more effective therapeutic agents with improved pharmacological profiles.
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the advancement of Spiro[5.5]undec-2-en-5-one chemistry is the development of synthetic routes that are not only high-yielding but also environmentally benign. Current methods for constructing the spiro[5.5]undecane core often rely on conventional techniques that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents.
Future research should prioritize the exploration of green chemistry principles. jddhs.com This includes the use of microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields in the synthesis of other spiro[5.5]undecane derivatives. dergipark.org.trdergipark.org.tr For instance, microwave irradiation has been successfully employed in the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, demonstrating a significant increase in reaction efficiency compared to conventional methods. dergipark.org.tr The development of catalytic, particularly enantioselective, methods is another crucial avenue. rsc.org While catalytic asymmetric syntheses for other spirocycles are emerging, their application to this compound remains a significant hurdle. rsc.org The use of ionic liquids as recyclable catalysts and alternative, greener solvent systems also warrants investigation to minimize the environmental impact of synthetic processes. mdpi.comnih.gov
Table 1: Comparison of Synthetic Methodologies for Spiro[5.5]undecane Derivatives
| Methodology | Advantages | Challenges for this compound |
| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, long reaction times, and produces significant waste. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. dergipark.org.tr | Optimization of reaction parameters (temperature, power) for the specific target molecule. |
| Catalytic Methods | High efficiency, potential for enantioselectivity, reduced waste. ethernet.edu.et | Development of specific and highly selective catalysts for the this compound core. |
| Green Chemistry Approaches | Use of renewable resources, safer solvents, and reduced environmental impact. jddhs.com | Identifying suitable green solvents and catalysts that are effective for the required transformations. |
Deeper Mechanistic Understanding of Complex this compound Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing routes and designing novel synthetic strategies. The formation of the spirocyclic core, often through reactions like the Diels-Alder reaction, involves complex stereochemical considerations. nih.govnih.gov
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. This includes kinetic studies to determine reaction rates and orders, as well as spectroscopic methods (e.g., in-situ NMR) to identify and characterize transient intermediates and transition states. A deeper understanding of the factors controlling stereoselectivity in the formation of the spiro center is particularly critical for the synthesis of enantiomerically pure compounds, which is often a prerequisite for biological applications.
Identification and Characterization of Novel Biological Targets (In Vitro)
While various spiro[5.5]undecane derivatives have demonstrated biological activity, the specific therapeutic potential of this compound and its analogs remains largely unexplored. Preliminary studies on related compounds have shown promise in areas such as cancer and infectious diseases. For example, certain spiro[5.5]undecane-1,5,9-trione derivatives have exhibited potent anticancer activity against liver cancer cell lines. dergipark.org.tr
A systematic in vitro screening of a library of this compound derivatives against a diverse panel of biological targets is a critical next step. This should include assays for anticancer, antibacterial, antiviral, and anti-inflammatory activities. High-throughput screening methods can be employed to efficiently assess the biological activity of a large number of compounds. Once lead compounds are identified, further studies will be necessary to determine their mechanism of action and to characterize their interactions with specific cellular targets. The incorporation of a spirocyclic moiety can lead to increased potency and selectivity, making this a promising area of investigation. nih.gov
Table 2: Potential Biological Activities of Spiro[5.5]undecane Derivatives
| Biological Activity | Example Derivative Class | Key Findings |
| Anticancer | Spiro[5.5]undecane-1,5,9-triones | Potent activity against SK-HEP-1 liver cancer cells. dergipark.org.tr |
| Antimicrobial | Spiro-oxindoles | Wide range of biological applications including antimicrobial properties. banglajol.info |
| Antitubercular | Spirocyclic piperidines | High in vivo activity against Mycobacterium tuberculosis. ucl.ac.uk |
| Antiviral | Spiro[5.5]undecane derivatives | Inhibition of HIV-1 Integrase. |
Exploration of New Spirocyclic Scaffolds Based on the Spiro[5.5]undecane Core
The Spiro[5.5]undecane core of this compound provides a versatile scaffold for the development of novel spirocyclic systems. The functional groups present in this molecule, namely the ketone and the double bond, offer multiple points for chemical modification and elaboration.
Future research should focus on utilizing this compound as a building block for the synthesis of more complex, polycyclic spiro compounds. This could involve, for example, multicomponent reactions to introduce additional heterocyclic rings, or cycloaddition reactions at the double bond to create fused ring systems. The development of novel spiro-heterocyclic frameworks is a particularly promising area, given the prevalence of such structures in medicinally active compounds. lu.selu.se The goal of this research should be to expand the accessible chemical space and to generate novel molecular architectures with unique three-dimensional shapes and biological properties.
Refinement of Computational Models for Predictive Chemistry
Computational chemistry and molecular modeling can play a crucial role in accelerating the discovery and development of novel this compound derivatives. By predicting the properties and activities of virtual compounds, computational models can help to prioritize synthetic targets and to design more effective screening libraries.
Future efforts in this area should focus on the development and refinement of computational models that are specifically tailored to the spiro[5.5]undecane scaffold. This includes the use of quantum mechanics (QM) calculations to understand the electronic structure and reactivity of these molecules, as well as the development of quantitative structure-activity relationship (QSAR) models to predict their biological activities. Machine learning algorithms can also be employed to analyze large datasets and to identify novel structure-activity relationships. researchgate.net The ultimate aim is to create a suite of predictive tools that can guide the design of new this compound derivatives with desired properties.
Q & A
Q. How can researchers address challenges in replicating spiro-compound synthesis?
- Methodology : Document reaction conditions (temperature, solvent purity, catalyst loading) meticulously. Use TLC or in-situ IR to monitor reaction progress. For stereochemical reproducibility, optimize crystallization conditions (e.g., solvent polarity, cooling rates) and validate via comparative XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
